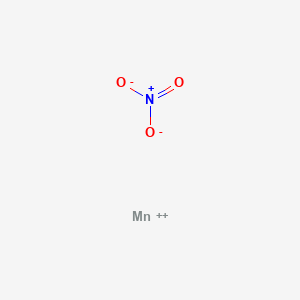
Nitric acid, manganese salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid, manganese salt, commonly referred to as manganese nitrate, is an inorganic compound with the chemical formula ( \text{Mn(NO}_3\text{)}_2 ). It is a highly soluble salt that appears as a pale pink solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese nitrate can be synthesized through the reaction of manganese dioxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of manganese dioxide: [ \text{MnO}_2 + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese nitrate is often produced by reacting metallic manganese with nitric acid. This method is preferred due to its efficiency and cost-effectiveness: [ 3\text{Mn} + 8\text{HNO}_3 \rightarrow 3\text{Mn(NO}_3\text{)}_2 + 2\text{NO} + 4\text{H}_2\text{O} ] The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of manganese to manganese nitrate .
Types of Reactions:
Oxidation: Manganese nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced to manganese dioxide or other lower oxidation states of manganese.
Substitution: Manganese nitrate can participate in substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of manganese hydroxide.
Major Products Formed:
Oxidation: Manganese dioxide (( \text{MnO}_2 ))
Reduction: Manganese oxide (( \text{MnO} ))
Substitution: Manganese hydroxide (( \text{Mn(OH)}_2 ))
Applications De Recherche Scientifique
Manganese nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.
Medicine: It is explored for its potential use in cancer treatment and as an adjuvant in vaccines.
Mécanisme D'action
The mechanism by which manganese nitrate exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, manganese nitrate acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate.
Biomedical Applications: Manganese-based nanoparticles derived from manganese nitrate can enhance drug delivery by targeting specific cells and tissues.
Adjuvant in Vaccines: Manganese nitrate can enhance immune responses by activating pathways such as cGAS-STING and NLRP3, leading to increased antigen presentation and T-cell activation.
Comparaison Avec Des Composés Similaires
- Manganese chloride (( \text{MnCl}_2 ))
- Manganese sulfate (( \text{MnSO}_4 ))
- Manganese acetate (( \text{Mn(C}_2\text{H}_3\text{O}_2\text{)}_2 ))
Analyse Des Réactions Chimiques
Thermal Decomposition
Manganese nitrate decomposes upon heating, yielding distinct products based on temperature:
| Temperature Range | Reaction | Product |
|---|---|---|
| 450 K | Mn NO3 2ΔMnO2+2NO2 | Manganese(IV) oxide |
| 700 K | 3MnO2ΔMn3O4+O2 | Trimanganese tetroxide |
Redox Behavior
Manganese nitrate participates in oxidation-reduction reactions due to Mn²⁺’s variable oxidation states:
Oxidation Reactions
-
In acidic media with bromate ions (BrO₃⁻):
Mn2++BrO3−→Mn3++Br−
This reaction drives oscillatory chemical systems (e.g., Belousov-Zhabotinsky reactions) .
Reduction Reactions
Substitution Reactions
Manganese nitrate undergoes ligand exchange in aqueous solutions:
-
Halide substitution (e.g., with Cl⁻):
Mn NO3 2+2NaCl→MnCl2+2NaNO3 -
Hydroxide formation (alkaline conditions):
Mn NO3 2+2NaOH→Mn OH 2+2NaNO3
Oscillatory Reaction Dynamics
In resorcinol-bromate systems, manganese nitrate acts as a catalyst, exhibiting distinct oscillatory parameters based on counterions :
| Salt | Induction Period (s) | Time Period (s) |
|---|---|---|
| Mn(II) acetate | 110 | 87.5 |
| Mn(II) carbonate | 80 | 95.0 |
| Mn(II) sulfate | 120 | 153.3 |
Key Observations :
-
Acetate salts accelerate reaction rates due to anion participation as co-substrates.
Stability and pH Dependence
Manganese nitrate solutions remain stable below pH 8.5. Above this threshold, hydrolysis occurs:
Mn2++2H2O→Mn OH 2+2H+
Precipitation of Mn(OH)₂ is favored in alkaline conditions .
Reaction with Dilute Nitric Acid
In very dilute HNO₃ (<10%), manganese reduces nitric acid to hydrogen gas:
Mn+2HNO3→Mn NO3 2+H2
This contrasts with concentrated HNO₃, where NOₓ gases dominate .
Propriétés
Numéro CAS |
13224-08-3 |
|---|---|
Formule moléculaire |
HMnNO3 |
Poids moléculaire |
117.951 g/mol |
Nom IUPAC |
manganese;nitric acid |
InChI |
InChI=1S/Mn.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clé InChI |
BYOBIQOEWYNTMM-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
SMILES canonique |
[N+](=O)(O)[O-].[Mn] |
Synonymes |
nitric acid, manganese salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















